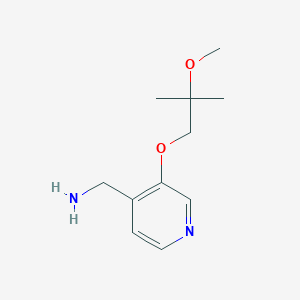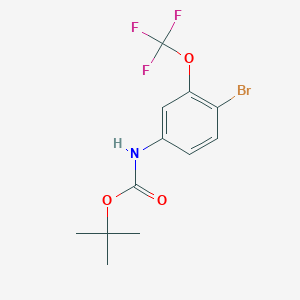
4-Iodo-3-methylpyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodo-3-methylpyridazine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are characterized by a six-membered ring containing two adjacent nitrogen atoms. The presence of an iodine atom at the fourth position and a methyl group at the third position makes this compound a unique and valuable compound in various scientific fields.
Preparation Methods
The synthesis of 4-Iodo-3-methylpyridazine can be achieved through several routes. One common method involves the iodination of 3-methylpyridazine. This process typically uses iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction proceeds through electrophilic substitution, where the iodine atom replaces a hydrogen atom on the pyridazine ring .
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent concentration.
Chemical Reactions Analysis
4-Iodo-3-methylpyridazine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and halides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: This compound can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with various boronic acids.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Iodo-3-methylpyridazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Iodo-3-methylpyridazine and its derivatives often involves interaction with specific molecular targets. For example, some derivatives inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific structure of the derivative and its intended application .
Comparison with Similar Compounds
4-Iodo-3-methylpyridazine can be compared to other pyridazine derivatives, such as pyridazinone and pyridazine N-oxides. These compounds share a similar core structure but differ in their substituents and functional groups. The presence of the iodine atom in this compound imparts unique reactivity, making it distinct from other pyridazine derivatives .
Similar compounds include:
Properties
Molecular Formula |
C5H5IN2 |
|---|---|
Molecular Weight |
220.01 g/mol |
IUPAC Name |
4-iodo-3-methylpyridazine |
InChI |
InChI=1S/C5H5IN2/c1-4-5(6)2-3-7-8-4/h2-3H,1H3 |
InChI Key |
HSTKLZYKCQQSKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=N1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


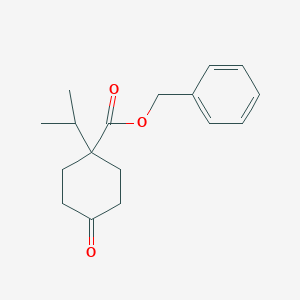
![2-[(6-Methoxy-2-pyridinyl)methylamino]ethanol](/img/structure/B13916165.png)

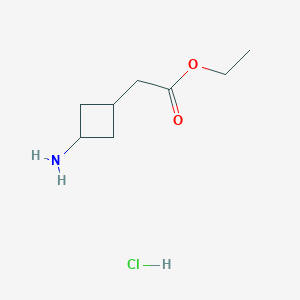
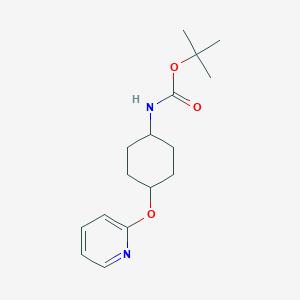

![(2R)-2-amino-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid](/img/structure/B13916202.png)

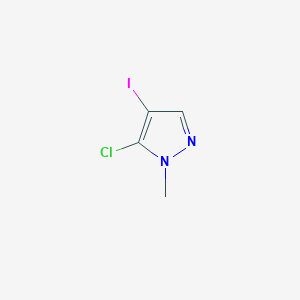
![(S)-6-[4-(1,1,1-Trifluoro-2-propyl)-4H-1,2,4-triazol-3-yl]-2-pyridinamine](/img/structure/B13916212.png)
